molecular formula C7H15NO3 B1345577 3-Morpholino-1,2-propanediol CAS No. 6425-32-7

3-Morpholino-1,2-propanediol

Cat. No. B1345577
CAS RN: 6425-32-7
M. Wt: 161.2 g/mol
InChI Key: VZBNUEHCOOXOHR-UHFFFAOYSA-N
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Description

3-Morpholino-1,2-propanediol, also known as 3-(4-Morpholinyl)-1,2-propanediol or 3-Morpholin-4-ylpropane-1,2-diol, is a technical grade compound with the empirical formula C7H15NO3 . It has a molecular weight of 161.20 .


Molecular Structure Analysis

The molecular structure of 3-Morpholino-1,2-propanediol consists of a morpholine ring attached to a propane-1,2-diol group . The morpholine ring provides the compound with its unique properties, including its reactivity and solubility .


Physical And Chemical Properties Analysis

3-Morpholino-1,2-propanediol has a density of 1.2±0.1 g/cm3, a boiling point of 290.0±0.0 °C at 760 mmHg, and a flash point of 136.9±24.8 °C . It has a refractive index of 1.500 and a molar volume of 138.0±3.0 cm3 .

Scientific Research Applications

3-Morpholino-1,2-propanediol (MPD) is a remarkable chemical compound that finds widespread use in scientific research . This colorless, odorless, and water-soluble molecule has been extensively explored for a myriad of applications . Here are some of the applications:

  • Drug Delivery
    • 3-Morpholino-1,2-propanediol has shown great promise as a vehicle for drug delivery .
  • Biocatalysis
    • It has been used as a catalyst in various biological processes .
  • Surfactant
    • It has demonstrated its prowess as a surfactant, assisting in reducing the surface tension of molecules, thereby promoting smoother interactions between them .
  • Lubricant
    • As a lubricant, it excels in mitigating friction, enabling molecules to move more freely and efficiently .
  • Stabilizer
    • Its stabilizing ability has been observed, as it safeguards molecules from degradation or decomposition .
  • Plasticizer
    • As a plasticizer, it enhances the flexibility of molecules, enhancing their mobility .

Future Directions

The future directions of 3-Morpholino-1,2-propanediol and similar compounds are promising. Morpholino compounds are currently in clinical trials and are being developed as therapeutics . They have potential for broad therapeutic development targeting pathogens and genetic disorders .

properties

IUPAC Name

3-morpholin-4-ylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNUEHCOOXOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982795
Record name 3-(Morpholin-4-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholino-1,2-propanediol

CAS RN

6425-32-7
Record name 3-Morpholino-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6425-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinopropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Morpholin-4-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-morpholinopropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

33 g of 3-chloropropylene glycol was added dropwise to 65 g morpholine, with stirring, while maintaining the temperature at 80° C. The 3-chloropropylene glycol reacted quickly with the morpholine exothermically. The reaction mixture was stirred for 3 hours, with the temperature maintained at 80° C. The salt of morpholine, which separated from the reaction mixture, was filtered out. The filtrate was distilled under reduced pressure. This distillation gave 35 g of the desired product, 3-morpholino propylene glycol (bp. 135°-138° C./11 mmHg), in a 75.5% yield.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
KC Tsou, NH CROMWELL - The Journal of Organic Chemistry, 1950 - ACS Publications
3-PHENYL-3-ferí-AMINO-1, 2-propanediols 1295 by esterificationof VII and VIII. Reduction of esters XI and XII by lithium aluminum hydride gave again the diols III and IV, respectively. …
Number of citations: 3 pubs.acs.org
K Tomizaki, S Shimizu, M Onoda, Y Fujioka - Chemistry letters, 2008 - journal.csj.jp
We describe an acid dissociation constant (pK a )-based screening of chemical absorbents to treat a gas stream containing carbon dioxide (CO 2 ) in a wide range of partial pressures (…
Number of citations: 33 www.journal.csj.jp
B Deore, C Paquet, AJ Kell, T Lacelle… - … applied materials & …, 2019 - ACS Publications
Screen printing is the most common method used for the production of printed electronics. Formulating copper (Cu) inks that yield conductive fine features with oxidation and …
Number of citations: 25 pubs.acs.org
R Gérardy, J Estager, P Luis, DP Debecker… - Catalysis Science & …, 2019 - pubs.rsc.org
The benchmark route for the preparation of cyclic organic carbonates starts from toxic, volatile and unstable epoxides. In this work, cyclic organic carbonates are prepared according to …
Number of citations: 23 pubs.rsc.org
H Hajrah, N Indriyanti, M Priastomo… - Paper presented at …, 2021 - repository.unmul.ac.id
Opiate addiction is a very troublesome issue, with the number of cases increasing every year. Rehabilitation methods that are currently available are often unsatisfactory as the drugs …
Number of citations: 3 repository.unmul.ac.id
AA Abd Razak - 2015 - utpedia.utp.edu.my
The significant and rapid reduction of greenhouse gas emissions is recognized as necessary to mitigate the potential climate effects from global warming. The postcombustion capture (…
Number of citations: 2 utpedia.utp.edu.my
A Said Stålsmeden… - ACS Sustainable …, 2016 - ACS Publications
Hydrogen borrowing provides an efficient and atom economical method for carbon–nitrogen and carbon–carbon bond formation from alcohol precursors. Glycerol is a renewable …
Number of citations: 6 pubs.acs.org
RJ Prankerd, VJ Stella - International journal of pharmaceutics, 1989 - Elsevier
During development of a parenteral formulation of ebifuramin (I, ethyl 4-hydroxy-2-(5-morpholinomethyl-2-oxazolidinyli-minomethyl)furo[2,3b]pyridine-5-carboxylate), a sparingly …
Number of citations: 9 www.sciencedirect.com
H Yamada, S Shimizu, H Okabe… - Industrial & …, 2010 - ACS Publications
A conductor-like screening model for real solvents (COSMO-RS) was applied to the study of the amine−H 2 O−CO 2 system. pK a values for 25 amines including a variety of …
Number of citations: 102 pubs.acs.org
Z Huang, Z Yu, M Li, Y Bin, X Zhang, C Wei… - Journal of Analytical and …, 2022 - Elsevier
The catalytic pyrolysis behavior of Chlorella vulgaris (CV) with urea (UR), and its product distribution were investigated using TG-FTIR and Py-GC/MS. The mechanism of formation of …
Number of citations: 8 www.sciencedirect.com

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